4-(Carboxymethyl)-3-fluorobenzeneboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

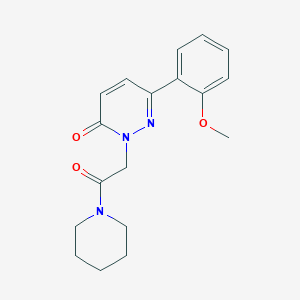

Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH) . In the case of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”, it would be a boronic acid derivative with a carboxymethyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring.

Synthesis Analysis

While specific synthesis methods for “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” are not available, boronic acids and their derivatives are often synthesized through reactions like the Miyaura borylation . Carboxymethyl groups can be introduced through reactions with chloroacetic acid .Molecular Structure Analysis

The molecular structure of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” would consist of a phenyl ring with a boronic acid group, a carboxymethyl group, and a fluorine atom attached at different positions .Chemical Reactions Analysis

Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . Carboxylic acids and their derivatives can participate in a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” are not available, carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to other compounds of similar molar mass . Boronic acids are typically solid at room temperature .Scientific Research Applications

Catalytic Applications

Research highlights the utility of boronic acids, including derivatives like 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, in catalytic processes. For instance, boronic acids are known to facilitate various organic transformations, leveraging their ability to act as Lewis acids or organocatalysts. They are particularly noteworthy in cross-coupling reactions, where they enable the formation of C-C bonds, a fundamental step in the synthesis of complex organic molecules (Carvalho et al., 2006).

Polymer Synthesis

The incorporation of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid into polymers has been studied for the development of functional materials. Such polymers exhibit unique properties, including responsiveness to external stimuli (e.g., pH, temperature) and the ability to bind to specific substrates through boronate ester formation. These characteristics are valuable in creating smart materials for biomedical applications, sensors, and membrane technologies (Çelik & Bozkurt, 2010).

Sensing Applications

Boronic acid derivatives are extensively used in the development of chemical sensors. The selective binding mechanism of boronic acids with diols, such as sugars, allows for the construction of glucose sensors, which are crucial in diabetes management. The carboxymethyl group in 4-(Carboxymethyl)-3-fluorobenzeneboronic acid can enhance water solubility, potentially improving the sensitivity and selectivity of boronic acid-based sensors (Qu et al., 2013).

Future Directions

The future directions for research on “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” would depend on its potential applications. For example, carboxymethyl cellulose has been studied for its potential in biomedical applications , and similar research could be conducted on “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”.

properties

IUPAC Name |

2-(4-borono-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLWWQIHYUWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Carboxymethyl)-3-fluorobenzeneboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)

![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2698308.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)